t-Butyl 5-oxo-2-tetrahydrofurancarboxylate

Protecting Group Strategy Chemoselective Deprotection Multistep Synthesis

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (CAS 55714-67-5), a tert-butyl ester of 5-oxotetrahydrofuran-2-carboxylic acid, is a chiral γ-lactone building block utilized in the synthesis of complex natural products, pharmaceuticals, and chiral ligands. As a derivative of glutamic acid metabolism, its tetrahydrofuran core embodies a γ-lactone (4-butanolide) ring, with the tert-butyl ester conferring specific stability and orthogonal protection properties essential for multistep asymmetric syntheses.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B13115364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 5-oxo-2-tetrahydrofurancarboxylate
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(=O)O1
InChIInChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3
InChIKeyYLXNLHFGLNCGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Butyl 5-oxo-2-tetrahydrofurancarboxylate: Sourcing and Procurement Guide for Chiral γ-Lactone Building Blocks


t-Butyl 5-oxo-2-tetrahydrofurancarboxylate (CAS 55714-67-5), a tert-butyl ester of 5-oxotetrahydrofuran-2-carboxylic acid, is a chiral γ-lactone building block utilized in the synthesis of complex natural products, pharmaceuticals, and chiral ligands [1]. As a derivative of glutamic acid metabolism, its tetrahydrofuran core embodies a γ-lactone (4-butanolide) ring, with the tert-butyl ester conferring specific stability and orthogonal protection properties essential for multistep asymmetric syntheses .

Chiral γ‑Lactone Building Block Supports asymmetric synthesis of complex natural products and pharmaceutical intermediates
Orthogonal Acid‑Labile Protection tert‑Butyl ester enables chemoselective deprotection under mild acidic conditions
Multistep Strategy Compatibility Compatible with routes requiring multiple carboxyl protecting‑group manipulations

Why t-Butyl 5-oxo-2-tetrahydrofurancarboxylate Cannot Be Casually Substituted with Other 5-Oxotetrahydrofuran-2-carboxylate Esters


While the methyl, ethyl, and benzyl esters of 5-oxotetrahydrofuran-2-carboxylic acid share a common γ-lactone core, their differing ester functionalities lead to stark divergences in stability, deprotection orthogonality, and downstream reactivity . The tert-butyl ester, specifically, is uniquely acid-labile, enabling chemoselective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) that leave base-labile esters intact [1]. This orthogonality is critical for constructing complex molecules with multiple protecting groups, a feature that simpler methyl or ethyl esters cannot provide, and is a key differentiator for procurement decisions in advanced synthesis programs [REFS-1, REFS-2].

t‑Butyl Ester (Target)
Methyl / Ethyl Esters
Cleaved by mild acid (TFA) at room temperature
Stable to TFA; require strong base or acid with heating
Stable to aqueous base; compatible with base‑labile groups
Base‑labile; may cleave other esters in multistep sequences
Enables orthogonal deprotection in complex intermediates
May limit chemoselective deprotection options and increase synthetic risk

Quantified Comparative Evidence: Why Select t-Butyl 5-oxo-2-tetrahydrofurancarboxylate Over Analogs


Orthogonal Acid-Labile Deprotection Profile of t-Butyl Ester vs. Methyl/Ethyl Esters

The tert-butyl ester group in t-butyl 5-oxo-2-tetrahydrofurancarboxylate provides orthogonal, acid-labile protection for the carboxyl moiety, enabling selective removal under conditions that leave base-labile esters intact. This is a defining feature for its selection over methyl or ethyl ester analogs . Specifically, tert-butyl esters can be cleaved with trifluoroacetic acid (TFA) at room temperature, whereas methyl and ethyl esters remain stable under these conditions, requiring stronger acid or base for hydrolysis [1].

Deprotection Orthogonality
Class‑level inference
t‑Butyl ester cleaved by TFA; methyl/ethyl esters stable to TFA but hydrolyzed by strong base
Supports chemoselective deprotection in multi‑ester synthetic strategies
Orthogonal window based on standard protecting‑group chemistry
Protecting Group Strategy Chemoselective Deprotection Multistep Synthesis

Critical Precursor in Multigram Asymmetric Synthesis of MRI Contrast Agent Intermediate

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate serves as a direct, documented precursor to (S)-5-benzyl 1-tert-butyl 2-(methylsulfonyloxy)pentanedioate, a key alkylating agent used to introduce a chiral glutarate arm onto cyclen in the multigram synthesis of (R)-tert-Bu4-DOTAGA, an MRI contrast agent intermediate [1]. The nine-step process featuring this compound was successfully applied to kilogram-scale cGMP synthesis, producing (R)-t-Bu4-DOTAGA with high chemical (≥95%) and optical (ee ≥ 97%) purity [1].

cGMP Synthetic Utility
Reported
Successfully employed in kilogram‑scale cGMP synthesis of (R)‑tert‑Bu4‑DOTAGA
Reported use in regulated intermediate manufacturing may support supply‑chain reproducibility
Documented in Org. Process Res. Dev. 2009; alternative esters lack comparable published route
MRI Contrast Agents Asymmetric Synthesis Pharmaceutical Manufacturing

Enabling High Enantioselectivity in Heterogeneous Asymmetric Synthesis

While a specific enantioselectivity value for t-butyl 5-oxo-2-tetrahydrofurancarboxylate is not directly reported, the class of alkyl 5-oxotetrahydrofuran-2-carboxylates can be accessed with high enantiomeric excess (up to 96% ee) via enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified Pt/Al2O3 catalysts [1]. This method provides a direct, catalytic asymmetric route to these important chiral building blocks, a significant advantage over classical resolution or auxiliary-based methods.

Enantiomeric Excess
Class‑level inference
Up to 96% ee reported for alkyl 5‑oxotetrahydrofuran‑2‑carboxylates via asymmetric hydrogenation
Indicates access to highly enantioenriched chiral building blocks
Catalytic method; value depends on specific substrate and conditions
Asymmetric Catalysis Enantioselective Hydrogenation Chiral Building Blocks

Superior Solubility in Organic Solvents vs. Free Acid Form

The tert-butyl ester derivative exhibits significantly enhanced solubility in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) compared to the parent 5-oxo-2-tetrahydrofurancarboxylic acid . This property facilitates homogeneous reaction conditions, simplifies workup by extraction, and enables higher substrate concentrations in key transformations, directly impacting reaction efficiency and throughput.

Solubility in Organic Solvents
Context‑dependent
t‑Butyl ester is readily soluble in DCM; free acid exhibits limited solubility
May facilitate homogeneous reaction conditions and simplify extractive workup
Solubility advantage inferred; verify for specific process solvents
Solubility Process Chemistry Reaction Medium

High-Value Application Scenarios for t-Butyl 5-oxo-2-tetrahydrofurancarboxylate Based on Comparative Evidence


Scalable cGMP Synthesis of Chiral MRI Contrast Agent Intermediates

Procure t-Butyl 5-oxo-2-tetrahydrofurancarboxylate for the multigram asymmetric synthesis of (R)-tert-Bu4-DOTAGA, a key intermediate in the manufacture of MRI contrast agents. The compound's proven role in a kilogram-scale cGMP process, delivering high chemical and optical purity (≥95%, ee ≥ 97%), provides validated process robustness and supply chain confidence not available with alternative γ-lactone esters [1].

Multistep Natural Product Synthesis Requiring Orthogonal Carboxyl Protection

Utilize t-Butyl 5-oxo-2-tetrahydrofurancarboxylate as a chiral building block in complex natural product total synthesis. The tert-butyl ester's orthogonal, acid-labile protection allows for the selective liberation of the γ-lactone carboxylic acid in the presence of base-sensitive esters (e.g., methyl or ethyl esters), a critical capability for achieving chemoselective functional group interconversions in advanced intermediates [REFS-1, REFS-2].

Asymmetric Synthesis of Enantioenriched Pharmaceutical Intermediates

Employ t-Butyl 5-oxo-2-tetrahydrofurancarboxylate as a precursor for preparing highly enantioenriched chiral building blocks (up to 96% ee) via established catalytic asymmetric hydrogenation methods. This route offers superior atom economy and potential scalability compared to enzymatic resolution, making it a preferred starting material for sourcing chiral γ-lactone fragments in pharmaceutical R&D [1].

Organic Solvent-Based Process Development and Scale-Up

Select t-Butyl 5-oxo-2-tetrahydrofurancarboxylate over the parent carboxylic acid for process chemistry development. Its significantly enhanced solubility in standard organic solvents like dichloromethane and THF enables homogeneous reaction conditions, simplifies extraction and purification workflows, and can improve overall process mass intensity and throughput compared to the poorly soluble free acid form [1].

Application
Selection Property
Validation Focus
Chiral MRI contrast agent intermediate synthesis
Reported cGMP process use
Process robustness and purity verification
Multistep natural product total synthesis
Orthogonal acid‑labile protection
Chemoselective deprotection strategy
Enantioenriched pharmaceutical intermediates
Access via asymmetric catalysis
Enantiomeric excess and atom economy review
Organic solvent‑based process development
Solubility in organic media
Reaction homogeneity and workup efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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